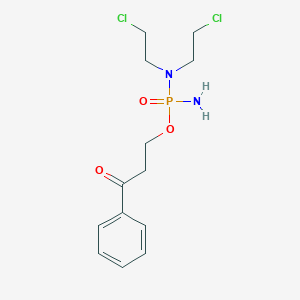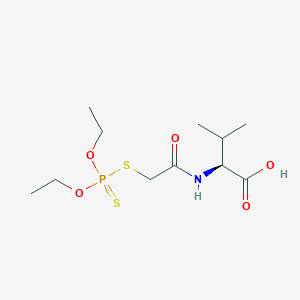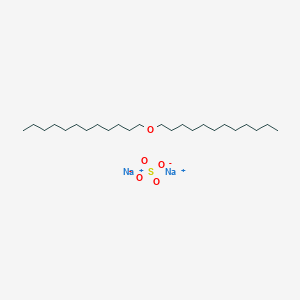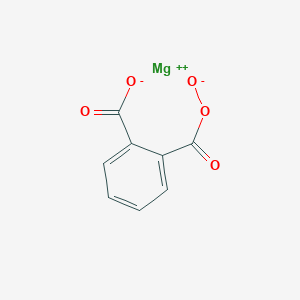
Monoperoxyphthalic Acid Magnesium Salt
Overview
Description
Preparation Methods
Monoperoxyphthalic Acid Magnesium Salt can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at temperatures between 20-25°C. The product is then crystallized to obtain the hexahydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Monoperoxyphthalic Acid Magnesium Salt undergoes several types of chemical reactions, primarily oxidation reactions. Some common reactions include:
Baeyer-Villiger Oxidation: Converts ketones to esters.
Prilezhaev Reaction: Epoxidation of alkenes.
Oxidation of Sulfides: Produces sulfoxides and sulfones.
Oxidation of Amines: Forms amine oxides.
Oxidative Cleavage of Hydrazones: Produces carbonyl compounds.
Common reagents used in these reactions include hydrogen peroxide and various solvents like water, low-molecular-weight alcohols, and dimethylformamide. The major products formed depend on the specific reaction but generally include esters, epoxides, sulfoxides, sulfones, and amine oxides .
Scientific Research Applications
Monoperoxyphthalic Acid Magnesium Salt has a wide range of scientific research applications:
Chemistry: Used as an oxidant in organic synthesis for various oxidation reactions.
Biology: Investigated for its potential as an antibacterial agent in mouthwashes and toothpaste.
Medicine: Utilized in the synthesis of ring-B oxygenated steroids, which have anticancer properties.
Industry: Employed as a surface disinfectant due to its broad-spectrum biocidal effect, including the inactivation of endospores. .
Mechanism of Action
The mechanism of action of Monoperoxyphthalic Acid Magnesium Salt involves the transfer of an oxygen atom from the peroxy group to the substrate. This transfer results in the oxidation of the substrate, forming the desired product. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in the Baeyer-Villiger oxidation, the peroxy group attacks the carbonyl carbon of the ketone, leading to the formation of an ester .
Comparison with Similar Compounds
Monoperoxyphthalic Acid Magnesium Salt is often compared to other peroxy acids like meta-chloroperoxybenzoic acid. While both are effective oxidants, this compound has several advantages:
Stability: More stable and less explosive than meta-chloroperoxybenzoic acid.
Cost: Lower cost of production.
Solubility: Soluble in water and lower alcohols, making it easier to handle in aqueous solutions.
Similar compounds include:
- Meta-chloroperoxybenzoic acid
- Peracetic acid
- Magnesium bis(monoperoxyphthalate) hexahydrate
- Hydrogen peroxide
This compound stands out due to its unique combination of stability, cost-effectiveness, and solubility, making it a preferred choice in many applications.
Properties
IUPAC Name |
magnesium;2-oxidooxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSBDBZGEDUBHE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4MgO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436002 | |
| Record name | Magnesium monoperoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109536-69-8 | |
| Record name | Magnesium monoperoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


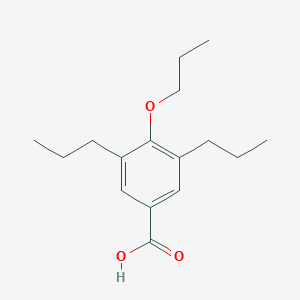
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

